Teflurane, chemically known as 1,1,1,2-tetrafluoro-2-bromoethane, is a halogenated hydrocarbon anesthetic with the molecular formula C₂HBrF₄. It is characterized by its low blood solubility and rapid onset of action, making it suitable for use in anesthesia. Teflurane is primarily utilized in veterinary medicine and has been investigated for its cardiovascular effects in various studies .
The primary reason for Teflurane's discontinuation was its association with cardiac arrhythmias during clinical trials [, ]. This is a common side effect observed with some other halocarbon anesthetics like halopropane and norflurane [].
Teflurane's safety profile is not extensively documented due to its discontinued development. However, due to its halogenated structure, it's prudent to handle it with caution, assuming potential respiratory and environmental hazards similar to other halogenated hydrocarbons [].
Teflurane offers a valuable tool for researchers investigating the mechanisms of anesthesia at the cellular and molecular level. Studies have employed Teflurane to understand its effects on various neuronal functions, including:
These investigations provide insights into the complex mechanisms by which inhalational anesthetics produce unconsciousness and pain relief.
The potential nephrotoxic effects of Teflurane have also been a subject of scientific inquiry. Studies in animals have explored the mechanisms by which Teflurane might damage the kidneys []. This research helps scientists understand the potential risks associated with inhalational anesthetics and develop safer alternatives.
Teflurane's unique properties have also found applications in other areas of scientific research, such as:
Teflurane exhibits stability under standard conditions but can undergo oxidation reactions when exposed to certain environments. This property is not commonly exploited due to its inherent stability. The compound's reactions are generally limited compared to other halogenated hydrocarbons, which may undergo more extensive degradation or transformation .
Teflurane has been shown to possess anesthetic properties, comparable to other inhalational anesthetics like halothane and cyclopropane. Studies indicate that it may have cardiovascular effects, including changes in heart rate and blood pressure, which are critical considerations during its application in anesthesia . Its biological activity is primarily linked to its ability to modulate neuronal excitability and synaptic transmission.
Teflurane can be synthesized through several methods involving the reaction of brominated compounds with fluorinated agents. A common synthesis route includes the direct fluorination of 1,1,1-tribromoethane or related precursors using fluorine gas or fluorinating agents under controlled conditions. The process requires careful handling due to the reactivity of the halogenated intermediates .
Teflurane is primarily used as an inhalational anesthetic in veterinary medicine. Its properties allow for rapid induction and recovery from anesthesia, making it suitable for various surgical procedures. Additionally, research continues into its potential applications in human medicine, particularly in settings where rapid recovery from anesthesia is desired .
Teflurane shares structural similarities with several other halogenated anesthetics. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Halothane | C₂HBrCl₃ | High solubility in blood; potential hepatotoxicity |
| Enflurane | C₃H₂F₅O | Moderate solubility; less potent than Teflurane |
| Isoflurane | C₃H₂F₅O | Low solubility; widely used in human anesthesia |
| Desflurane | C₃H₂F₆O | Very low blood solubility; rapid onset and recovery |
| Sevoflurane | C₄H₂F₄O | Low blood solubility; favored for pediatric anesthesia |
Uniqueness of Teflurane:
Teflurane, systematically named 2-bromo-1,1,1,2-tetrafluoroethane, is a halogenated alkane belonging to the haloalkane family. Its molecular structure consists of a two-carbon chain with bromine and fluorine substituents arranged asymmetrically, resulting in chirality. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 180.93 g/mol | |
| Boiling point | 8–11.5°C at 760 mmHg | |
| Density | 1.866 g/cm³ | |
| Vapor pressure | 1220 mmHg at 25°C | |
| Chiral centers | 1 |
The compound exists as a gas under standard conditions and exhibits moderate lipophilicity ($$ \log P = 2.24 $$), influencing its pharmacokinetic behavior.
Teflurane (code name Abbott 16900) was synthesized in the 1960s by Abbott Laboratories as part of a broader effort to develop non-flammable inhalational anesthetics. Early preclinical studies in feline models demonstrated potent anesthetic effects but revealed dose-dependent cardiovascular instability, particularly ventricular arrhythmias. These findings mirrored issues observed with structurally related compounds like halopropane and norflurane, leading to the termination of clinical development by the late 1960s.
Abbott’s research on teflurane contributed to the understanding of structure-activity relationships in halogenated anesthetics, particularly the trade-offs between potency and cardiovascular safety.
Teflurane is identified through multiple nomenclature systems:
| System | Identifier | Source |
|---|---|---|
| IUPAC name | 2-bromo-1,1,1,2-tetrafluoroethane | |
| CAS Registry Number | 124-72-1 | |
| PubChem CID | 31300 | |
| ChEBI ID | CHEBI:134819 | |
| UNII | 6492U1O9V8 |
Alternative designations include DA-708 and HBFC-124B1, reflecting its industrial and environmental classifications.
As a bromofluorocarbon, teflurane occupies a unique niche in organohalogen chemistry:
Comparative analysis with contemporary haloalkanes reveals teflurane’s intermediate volatility and halogen density, positioning it between volatile anesthetics (e.g., sevoflurane) and fully fluorinated compounds.
The laboratory-scale synthesis of Teflurane primarily involves the bromination of 1,1,1,2-tetrafluoroethane through various methodologies. The most documented approach utilizes gas-phase bromination reactions under controlled conditions [1] [2].
Direct Bromination Method: Laboratory synthesis typically employs a fixed-bed reactor system where 1,1,1,2-tetrafluoroethane (HFC-134a) is reacted with bromine gas at elevated temperatures. The reaction is carried out at temperatures ranging from 400°C to 550°C in the presence of activated carbon or pyrographite catalysts [1] [2]. This method achieves yields ranging from 27% to 66% for the target compound, with selectivity reaching up to 98% under optimized conditions [2].
Activated Carbon Catalyzed Synthesis: A specific laboratory protocol involves adding 20 milliliters of activated carbon catalyst to a fixed-bed reactor, followed by heating in a furnace to 400°C for catalyst activation. The temperature is then increased to 600°C for two hours at a rate of 10°C per minute. Subsequently, the reactor is heated to 450°C, and a mixture of 30 milliliters per minute of tetrafluoroethane and 30 milliliters per minute of liquid bromine is introduced into the mixing chamber [1].
Alternative Synthetic Approaches: Research has demonstrated the preparation of related tetrafluoroethyl bromides through the use of organomagnesium compounds. For instance, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane can be synthesized from 1,2-dibromotetrafluoroethane and sodium azide using turbo Grignard reagents [3] [4]. While this approach does not directly produce Teflurane, it illustrates the versatility of synthetic methodologies available for fluorinated bromoethane compounds.
Industrial-scale production of Teflurane presents unique challenges due to the demanding reaction conditions and the need for specialized equipment capable of handling halogenated compounds at high temperatures. The pharmaceutical industry requires high-purity Teflurane, necessitating greater purification than laboratory-scale synthesis [5].
Thermal Bromination Process: Industrial synthesis typically employs continuous thermal bromination processes operating at temperatures above 400°C. The process involves the controlled introduction of bromine vapor into a heated reactor containing 1,1,1,2-tetrafluoroethane in the gas phase [6]. The reaction follows Equation 1:
CF₃CH₂F + Br₂ → CF₃CHFBr + HBr (Equation 1)
Process Optimization Parameters: Industrial production optimization focuses on three critical parameters: temperature control (typically 550°C for optimal yield), feed ratio (Br₂/HFC-134a ratio of 2:1), and contact time (15 seconds for maximum selectivity) [2]. These conditions result in HFC-134a conversion yields exceeding 98% with CF₃CHFBr selectivity of approximately 60%.
Purification Requirements: Industrial-scale production necessitates extensive purification protocols. Pharmaceutical-grade Teflurane requires purity levels exceeding 95%, demanding sophisticated separation techniques including distillation and molecular sieve purification [7] [8]. The purification process for 1,1,1,2-tetrafluoroethane, a related compound, involves treatment with zeolite molecular sieves and activated carbon to remove impurities [8].
The bromination of 1,1,1,2-tetrafluoroethane to produce Teflurane follows a well-established free radical chain mechanism, similar to other halogenation reactions of saturated hydrocarbons [9] [2].
Chain Initiation: The reaction mechanism begins with the thermal decomposition of bromine molecules at elevated temperatures (≥450°C), generating bromine radicals with an energy barrier of approximately 190.79 kilojoules per mole [2]:
Br₂ → 2Br- (Chain Initiation)
Chain Propagation: The propagation steps involve hydrogen abstraction followed by bromine atom transfer [2]:
CF₃CH₂F + Br- → CF₃CHF- + HBr (Hydrogen Abstraction)
CF₃CHF- + Br₂ → CF₃CHFBr + Br- (Bromine Transfer)
Computational Analysis: Density functional theory calculations using the B3LYP method with 6-311+G(d,p) basis set have been employed to understand the reaction pathways and energy barriers involved in the gas-phase bromination process [2]. These calculations confirm that the energy barrier for bromine molecule decomposition represents the rate-determining step in the overall reaction mechanism.
Selectivity Considerations: The reaction mechanism exhibits selectivity toward the formation of 2-bromo-1,1,1,2-tetrafluoroethane over other possible brominated products. This selectivity is influenced by the relative stability of the fluorinated carbon radicals formed during the hydrogen abstraction step [2].
The synthesis of Teflurane benefits significantly from the use of appropriate catalysts that enhance reaction rates and improve product selectivity.
Activated Carbon Catalysis: Activated carbon serves as an effective catalyst for the bromination reaction, primarily by increasing the reaction contact time and providing a surface for the heterogeneous reaction to occur [1]. The catalyst activation process involves heating under nitrogen atmosphere at temperatures ranging from 400°C to 600°C for optimal performance.
Pyrographite Catalysis: Pyrographite has been demonstrated as an alternative catalyst system for gas-phase bromination reactions [2]. This catalyst shows superior performance in terms of conversion rates and product selectivity compared to uncatalyzed reactions.
Metal-Based Catalytic Systems: Research into related fluoroalkylation reactions has revealed the effectiveness of transition metal catalysts. Palladium-catalyzed difluorocarbene transfer reactions demonstrate the potential for metal-based catalytic approaches in fluorinated compound synthesis [10]. Rhodium-catalyzed reactions have also shown promise for the synthesis of fluoroalkylated compounds [4].
Catalyst Optimization: The optimization of catalytic processes involves careful consideration of catalyst loading, particle size, and pretreatment conditions. For activated carbon catalysts, typical loading ranges from 20 to 50 milliliters in fixed-bed reactor configurations [1].
The purification of Teflurane to pharmaceutical-grade standards requires sophisticated separation and quality control methodologies.
Distillation Techniques: Primary purification typically involves fractional distillation, taking advantage of the relatively low boiling point of Teflurane (8°C) [11]. The distillation process must be carefully controlled to separate the target compound from unreacted starting materials and side products.
Molecular Sieve Purification: Advanced purification employs molecular sieve technology similar to that used for related tetrafluoroethane compounds. Zeolite molecular sieves with appropriate pore sizes can effectively separate Teflurane from impurities based on molecular size exclusion [8].
Chromatographic Purification: Gas chromatography serves both as a purification method and quality control technique. High-resolution GC analysis allows for the identification and quantification of impurities, ensuring pharmaceutical-grade purity standards [1].
Quality Control Standards: Pharmaceutical-grade Teflurane must meet stringent purity requirements, typically exceeding 95% purity with well-defined limits for specific impurities [7]. Quality control protocols involve comprehensive analytical testing including:
Stability Testing: Quality control protocols include stability testing under various storage conditions to ensure product integrity during shelf life [12] [13]. The compound demonstrates chemical stability under normal handling and storage conditions but requires protection from sunlight and elevated temperatures [12].
Understanding the chemical stability and potential degradation pathways of Teflurane is crucial for pharmaceutical applications and environmental considerations.
Thermal Stability: Teflurane exhibits good thermal stability under normal storage conditions but may undergo degradation at elevated temperatures above 50°C [12]. The compound remains stable in its gaseous form at room temperature, with decomposition primarily occurring through radical mechanisms at high temperatures.
Photochemical Stability: Like many halogenated compounds, Teflurane shows sensitivity to UV radiation [12]. Photochemical degradation can lead to the formation of various breakdown products including hydrogen fluoride, hydrogen bromide, and carbon-containing fragments.
Chemical Compatibility: Teflurane demonstrates incompatibility with strong oxidizing agents, which can initiate degradation reactions [12]. The compound shows stability toward most common pharmaceutical excipients and packaging materials when stored under appropriate conditions.
Environmental Degradation: In atmospheric conditions, Teflurane undergoes degradation through hydroxyl radical reactions similar to other fluorinated compounds [14]. The degradation mechanism involves:
CF₃CHFBr + - OH → degradation products + HF + HBr
Degradation Product Analysis: Stability studies have identified potential degradation products including hydrogen fluoride, hydrogen bromide, and various fluorinated organic compounds [15]. These degradation pathways are important considerations for both pharmaceutical stability and environmental impact assessments.
Storage Stability: Comprehensive stability testing demonstrates that Teflurane maintains chemical integrity when stored in appropriate containers under controlled conditions [13]. The compound shows particular sensitivity to moisture and light exposure, necessitating storage in sealed, light-resistant containers.
Analytical Methods for Degradation Monitoring: Monitoring degradation involves sophisticated analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and spectroscopic methods capable of detecting trace levels of degradation products [15].
| Table 1: Basic Chemical Properties of Teflurane | ||
|---|---|---|
| Property | Value | Source Citation |
| Chemical Name | Teflurane | [16] [17] [18] [11] |
| IUPAC Name | 2-Bromo-1,1,1,2-tetrafluoroethane | [16] [17] [18] [11] |
| CAS Registry Number | 124-72-1 | [16] [17] [18] [11] |
| Molecular Formula | C₂HBrF₄ | [16] [17] [18] [11] |
| Molecular Weight (g/mol) | 180.93 | [16] [17] [18] [11] |
| Boiling Point (°C) | 8°C | [16] [19] [11] |
| Melting Point (°C) | -80°C | [11] |
| Density (g/cm³) | 1.866 | [19] |
| Refractive Index | 1.327 | [19] |
| Vapor Pressure (mmHg at 25°C) | 1220 | [19] |
| Physical State at Room Temperature | Gas | [16] [18] |
| Flammability | Non-flammable | [16] [18] |
| Explosivity | Non-explosive | [16] [18] |
| Table 2: Reported Synthesis Conditions for Teflurane | |||||
|---|---|---|---|---|---|
| Synthesis Method | Temperature (°C) | Pressure | Catalyst | Yield (%) | Key Reference |
| Bromination of 1,1,1,2-tetrafluoroethane | 400-450 | Atmospheric | Activated carbon | 27-66 | [1] |
| Gas-phase bromination with Br₂ | 450-550 | Atmospheric | Pyrographite | 60-98 | [2] |
| High-temperature bromination | >400 | Elevated | Various | Variable | [6] |